(3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene

Description

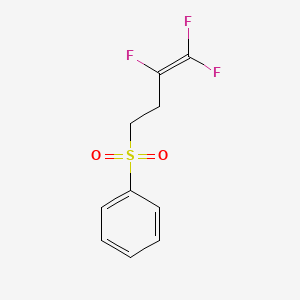

(3,4,4-Trifluorobut-3-ene-1-sulfonyl)benzene (CAS: 478043-84-4) is a fluorinated aromatic sulfonyl compound characterized by a benzene ring substituted with a sulfonyl group (-SO₂-) attached to a trifluorinated butene chain. The structure features a double bond at the 3-position of the butene chain and three fluorine atoms at the 3,4,4-positions, imparting significant electronegativity and chemical stability. This compound is likely used as an intermediate in pharmaceuticals or agrochemicals due to the electron-withdrawing sulfonyl group and fluorine substituents, which enhance metabolic stability and lipophilicity .

Structure

3D Structure

Properties

IUPAC Name |

3,4,4-trifluorobut-3-enylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2S/c11-9(10(12)13)6-7-16(14,15)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHKHARQZFCZMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=C(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene typically involves the reaction of 3,4,4-trifluorobut-3-ene-1-sulfonyl chloride with benzene under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the production costs .

Chemical Reactions Analysis

Types of Reactions

(3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The trifluorobutene group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selective transformation of the compound .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonates, sulfides, thiols, and various substituted derivatives of this compound .

Scientific Research Applications

Agricultural Applications

Nematicidal Properties

One of the most notable applications of (3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene is in the development of fluensulfone, a novel nematicide. Fluensulfone has demonstrated efficacy against plant-parasitic nematodes while exhibiting lower toxicity to non-target organisms. Its mode of action is distinct from traditional nematicides, making it a promising candidate for sustainable agriculture. Research indicates that fluensulfone can significantly reduce nematode populations without harming beneficial soil organisms .

Research Findings:

- Efficacy: Studies show that fluensulfone can achieve over 90% conversion rates in laboratory settings .

- Environmental Impact: The compound's low toxicity profile suggests it may pose fewer risks to non-target species compared to conventional nematicides .

Medicinal Chemistry

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of derivatives of this compound. Compounds synthesized from this base structure have shown promising results in bioassays against various insect species. For instance, certain methylxanthine derivatives containing this sulfonyl group exhibited significant insecticidal activity, indicating potential for use in pest management strategies .

Case Study:

A series of experiments demonstrated that several derivatives had good insecticidal activity, particularly against target pests in agricultural settings. Preliminary bioassays indicated that these compounds could serve as effective alternatives to existing insecticides .

Material Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored for producing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are particularly useful in applications requiring durability under harsh conditions, such as coatings and sealants.

Research Insights:

- Thermal Stability: Polymers modified with fluorinated groups exhibit improved thermal properties compared to their non-fluorinated counterparts.

- Chemical Resistance: The unique structure contributes to increased resistance against solvents and corrosive chemicals .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Agricultural Chemistry | Nematicide (Fluensulfone) | Effective against nematodes; low toxicity |

| Medicinal Chemistry | Insecticidal compounds | Good activity against target pests |

| Material Science | Fluorinated polymers | Enhanced thermal stability and resistance |

Mechanism of Action

The mechanism of action of (3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The trifluorobutene group can also interact with cellular membranes and other biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Sulfonyl vs. Sulfanyl Derivatives

- [1-Ethoxy-4,4-difluoro-3-(trifluoromethyl)but-3-enyl]sulfanylbenzene (CAS: 62378-60-3) :

- Functional Group : Contains a sulfanyl (-S-) group instead of sulfonyl (-SO₂-), reducing electron-withdrawing effects.

- Substituents : Ethoxy and trifluoromethyl groups on the butene chain introduce steric bulk and moderate electronegativity.

- Impact : The sulfanyl group is less polar than sulfonyl, leading to lower solubility in polar solvents. The trifluoromethyl group enhances lipophilicity, similar to the target compound’s trifluoro substituents .

Fluorinated Aromatic Ketones

- (3E)-4-[2-(3,4-Difluorophenoxy)phenyl]but-3-en-2-one (CAS: 478342-87-9): Functional Group: Ketone (-CO-) instead of sulfonyl, with a difluorophenoxy substituent. Substituents: The difluorophenoxy group provides electron-withdrawing effects, but the ketone offers reactivity toward nucleophilic addition. Impact: Lower thermal stability compared to sulfonyl derivatives due to the absence of strong electron-withdrawing sulfonyl groups .

Complex Heterocyclic Derivatives

- (2Z)-3-[3-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one (CAS: 338750-17-7): Functional Groups: Chlorophenyl, trifluoromethylpyridinyl, and piperazine groups. Substituents: Multiple electronegative groups (Cl, CF₃) enhance reactivity in cross-coupling reactions.

Structural and Electronic Properties

Electronic Effects

- Sulfonyl Group : The -SO₂- group in the target compound strongly withdraws electrons from the benzene ring, reducing ring electron density and directing electrophilic substitution to meta positions. This contrasts with sulfanyl derivatives, where electron donation from sulfur increases ortho/para reactivity .

- Fluorination: The trifluorobutene chain introduces steric hindrance and stabilizes the molecule via C-F bond strength (485 kJ/mol), enhancing resistance to oxidative degradation compared to non-fluorinated analogs .

Physicochemical Properties

| Property | (3,4,4-Trifluorobut-3-ene-1-sulfonyl)benzene | [1-Ethoxy-4,4-difluoro-3-(trifluoromethyl)but-3-enyl]sulfanylbenzene |

|---|---|---|

| Molecular Formula | C₁₀H₇F₃O₂S* | C₁₃H₁₃F₅OS |

| Molecular Weight | ~272.2 g/mol* | 312.3 g/mol |

| Polarity | High (due to -SO₂-) | Moderate (due to -S-) |

| Lipophilicity (LogP) | ~2.5–3.5* | 5.24 |

Reactivity in Catalysis

Comparative Stability Studies

- Thermal Stability : Sulfonyl derivatives exhibit higher decomposition temperatures (>200°C) compared to sulfanyl analogs (~150°C) due to stronger C-SO₂ bonds .

- Hydrolytic Stability: The trifluorobutene chain in the target compound resists hydrolysis better than non-fluorinated chains, as seen in related fluorinated sulfonates .

Biological Activity

(3,4,4-Trifluorobut-3-ene-1-sulfonyl)benzene is a fluorinated compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including insecticidal and antibacterial activities, as well as its implications in various fields of research.

Chemical Structure

The chemical structure of this compound features a trifluorobutene moiety attached to a sulfonyl group and a benzene ring. This unique structure contributes to its reactivity and biological activity.

Antibacterial Activity

Recent studies have indicated that compounds containing sulfonyl groups exhibit significant antibacterial properties. For instance, a series of sulfone-containing derivatives were synthesized and evaluated for their efficacy against various bacterial strains. Notably, certain derivatives displayed higher antibacterial activity than established commercial agents like thiodiazole copper and bismerthiazol.

| Compound | Activity against Xanthomonas oryzae (%) | Activity against Ralstonia solanacearum (%) |

|---|---|---|

| F3 | 31 | 38 |

| F5 | 31 | 40 |

| F9 | 32 | 38 |

These results suggest that the presence of the trifluorobutene moiety may enhance the antibacterial properties of the compound .

Insecticidal Activity

The insecticidal properties of this compound derivatives have also been investigated. Preliminary bioassays demonstrated that several synthesized compounds exhibited good insecticidal activity. For example, derivatives with the trifluorobutene structure showed effectiveness against Plutella xylostella, indicating potential applications in agricultural pest control .

Study on Trifluoromethylpyridine Derivatives

A study involving trifluoromethylpyridine amide derivatives containing sulfur moieties revealed promising antibacterial and insecticidal activities. The results indicated that specific structural modifications significantly influenced biological efficacy. Notably, sulfone-containing compounds demonstrated superior activity compared to thioether counterparts .

Fluensulfone as a Related Compound

Fluensulfone, closely related to this compound, has been studied for its biological effects as well. It has been shown to act as a mouse lung Club cell mitogen and has been linked to tumorigenesis in animal models. This raises important considerations regarding the safety and environmental impact of such compounds .

Q & A

Q. How does the compound’s electronic structure inform its application in materials science (e.g., as a monomer for fluorinated polymers)?

- Methodological Answer : The trifluoroalkene moiety introduces electron deficiency, enhancing thermal stability and chemical resistance. Use frontier molecular orbital (FMO) analysis to assess polymerization potential. Compare HOMO-LUMO gaps with commercial fluoropolymers (e.g., PVDF) via cyclic voltammetry. Experimental validation includes TGA (decomposition >300°C) and DSC (glass transition temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.